(R)-3-(2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yloxy)phenyl 4,4,4-trifluorobutane-1-sulfonate
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Overview
Description
Chemical Reactions Analysis
BAY 38-7271 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY 38-7271 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cannabinoid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating traumatic brain injury and neurodegenerative diseases due to its neuroprotective properties.
Industry: Utilized in the development of new therapeutic agents targeting cannabinoid receptors
Mechanism of Action
BAY 38-7271 exerts its effects by acting as a full agonist at cannabinoid receptors CB1 and CB2. It has high affinity for these receptors, with K_i values of 2.91 nM at CB1 and 4.24 nM at CB2. The activation of these receptors leads to various downstream effects, including modulation of neurotransmitter release, reduction of inflammation, and neuroprotection .
Comparison with Similar Compounds
BAY 38-7271 is similar to other cannabinoid receptor agonists such as CP 55,940. it is unique in its high selectivity and potency. Other similar compounds include:
CP 55,940: Another potent cannabinoid receptor agonist with similar neuroprotective properties.
HU-210: A synthetic cannabinoid with high affinity for CB1 receptors.
JWH-018: A synthetic cannabinoid commonly found in “Spice” products
BAY 38-7271 stands out due to its favorable therapeutic window and lower doses required for maximal neuroprotective efficacy compared to other cannabinoids .
Properties
IUPAC Name |
[3-[[2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJURALZPEJKKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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